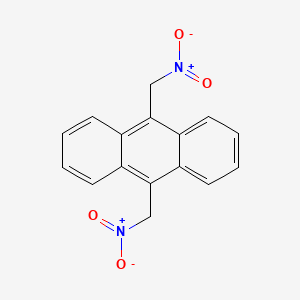
1-(2-Methylpropyl)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-5-phenyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a phenyl group and a 2-methylpropyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the desired imidazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions are fine-tuned to achieve high efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Methylpropyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学研究应用
1-(2-Methylpropyl)-5-phenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-Methylpropyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-Phenyl-1H-imidazole: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.
1-(2-Methylpropyl)-1H-imidazole: Lacks the phenyl group, leading to variations in reactivity and applications.
5-Phenyl-1H-imidazole: Similar structure but without the 2-methylpropyl group, affecting its overall properties.
Uniqueness
1-(2-Methylpropyl)-5-phenyl-1H-imidazole is unique due to the presence of both the phenyl and 2-methylpropyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
116146-11-3 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-5-phenylimidazole |
InChI |
InChI=1S/C13H16N2/c1-11(2)9-15-10-14-8-13(15)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3 |
InChI 键 |
TZXFLVFKDRRXER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=NC=C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


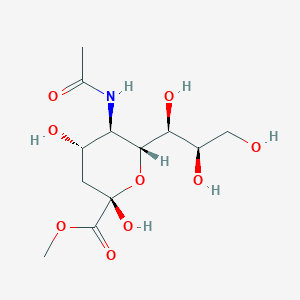
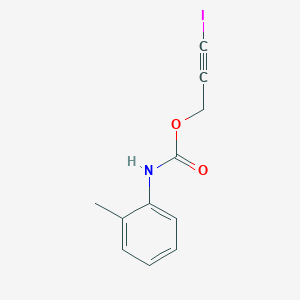

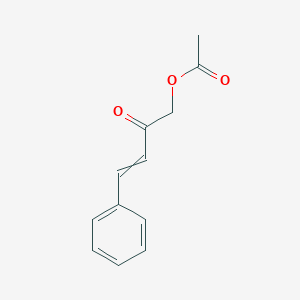
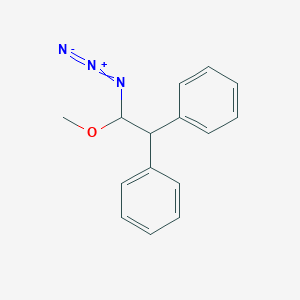
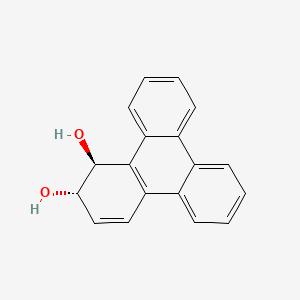
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)

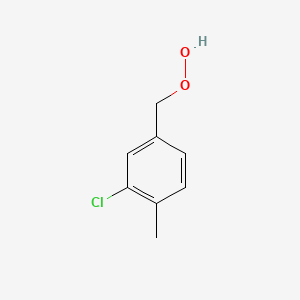

![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
